molecular formula C11H13FO3 B8174878 3-(5-Ethoxy-2-fluorophenyl)propanoic acid

3-(5-Ethoxy-2-fluorophenyl)propanoic acid

Cat. No.: B8174878
M. Wt: 212.22 g/mol
InChI Key: USNZJLGRJYBFJL-UHFFFAOYSA-N
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Description

3-(5-Ethoxy-2-fluorophenyl)propanoic acid is an organic compound characterized by the presence of an ethoxy group and a fluorine atom attached to a phenyl ring, which is further connected to a propanoic acid moiety

Properties

IUPAC Name

3-(5-ethoxy-2-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-2-15-9-4-5-10(12)8(7-9)3-6-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNZJLGRJYBFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-ethoxy-2-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluoro-5-ethoxybenzene.

    Grignard Reaction: The 2-fluoro-5-ethoxybenzene undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding phenyl magnesium bromide intermediate.

    Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide to yield the carboxylic acid product.

    Purification: The crude product is purified through recrystallization or column chromatography to obtain pure 3-(5-ethoxy-2-fluorophenyl)propanoic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors for the Grignard and carboxylation reactions.

    Continuous Flow Systems: Implementing continuous flow chemistry to enhance efficiency and yield.

    Automation: Employing automated systems for precise control of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Ethoxy-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogenation, nitration, or sulfonation reactions facilitated by appropriate reagents like halogens, nitric acid, or sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(5-Ethoxy-2-fluorophenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(5-ethoxy-2-fluorophenyl)propanoic acid exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, such as inhibition of cyclooxygenase enzymes in anti-inflammatory activity.

Comparison with Similar Compounds

  • 3-(2-Fluorophenyl)propanoic acid
  • 3-(4-Ethoxyphenyl)propanoic acid
  • 3-(5-Methoxy-2-fluorophenyl)propanoic acid

Comparison:

  • Structural Differences: Variations in the position and type of substituents on the phenyl ring.
  • Unique Features: The presence of both ethoxy and fluorine groups in 3-(5-ethoxy-2-fluorophenyl)propanoic acid imparts distinct chemical and biological properties compared to its analogs.

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